molecular formula C16H17FN2O3 B1388956 N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide CAS No. 1020056-70-5

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B1388956
CAS No.: 1020056-70-5
M. Wt: 304.32 g/mol
InChI Key: ICDHRHPWFCIFDD-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a fluorine atom, and a methoxyphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.

    Ether Formation: The methoxyphenoxy group can be introduced through an etherification reaction.

    Amidation: The final step involves the formation of the amide bond through a reaction between the amine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-chlorophenyl)-2-(4-methoxyphenoxy)-propanamide
  • N-(5-Amino-2-bromophenyl)-2-(4-methoxyphenoxy)-propanamide

Uniqueness

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its performance in various applications.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-10(22-13-6-4-12(21-2)5-7-13)16(20)19-15-9-11(18)3-8-14(15)17/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDHRHPWFCIFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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